

In Vitro Efficacy of BI-1230: A Technical Guide for Researchers

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro efficacy of **BI-1230**, a potent inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease. The data and protocols summarized herein are intended to serve as a comprehensive resource for researchers in the fields of virology and antiviral drug development.

Core Efficacy Data

BI-1230 is a highly potent and selective inhibitor of the HCV NS3/4A serine protease, an enzyme essential for viral replication. Its in vitro efficacy has been demonstrated in both enzymatic and cell-based assays. The related compound, BI 201335, which shares a similar mechanism of action, exhibits low nanomolar potency against clinically relevant HCV genotypes.

Table 1: In Vitro Enzymatic Inhibition of HCV NS3/4A Protease by a BI-1230 Related Compound (BI 201335)[1]



| HCV Genotype | Target | Parameter | Value (nM) |
|--------------|-----------------|-----------|------------|
| 1a | NS3/4A Protease | Ki | 2.6 |
| 1b | NS3/4A Protease | Ki | 2.0 |
| 2a | NS3/4A Protease | Ki | ~52 - 130 |
| 2b | NS3/4A Protease | Ki | ~104 - 260 |
| 3a | NS3/4A Protease | Ki | ~494 - 780 |
| 4a | NS3/4A Protease | Ki | ≤13 |
| 5a | NS3/4A Protease | Ki | ≤13 |
| 6a | NS3/4A Protease | Ki | ≤13 |

Table 2: In Vitro Anti-HCV Replication Activity of a BI-1230 Related Compound (BI 201335) in Replicon

Assays[1]

| HCV Genotype | Assay System | Parameter | Value (nM) |
|--------------|---------------------|-----------|------------|
| 1a | Subgenomic Replicon | EC50 | 6.5 |
| 1b | Subgenomic Replicon | EC50 | 3.1 |

Table 3: In Vitro Selectivity Profile of a BI-1230 Related

Compound (BI 201335)[1]

| Protease | Туре | Inhibition |
|--------------------------|-------------------|-----------------|
| Human Leukocyte Elastase | Serine Protease | None measurable |
| Cathepsin B | Cysteine Protease | Very weak |

Mechanism of Action: Inhibition of HCV Polyprotein Processing

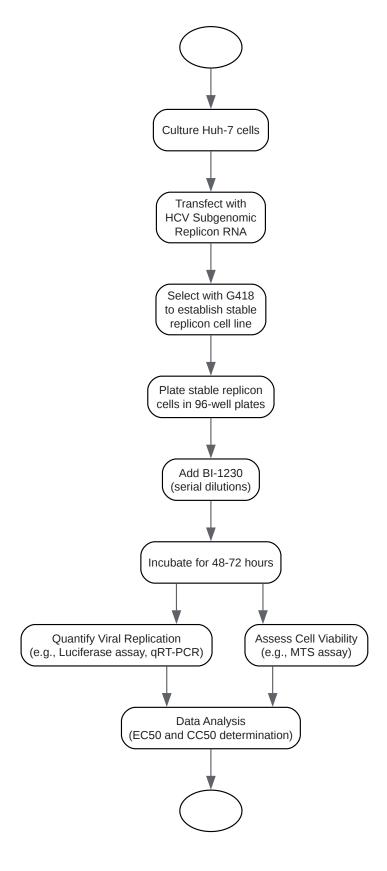






BI-1230 targets the HCV NS3/4A protease, which is a key enzyme in the viral life cycle. The HCV genome is translated into a single large polyprotein that must be cleaved into individual functional proteins for viral replication to occur. The NS3/4A protease is responsible for four of these critical cleavages. By binding to the active site of the NS3 protease, **BI-1230** blocks this processing, thereby halting the viral replication cascade.[1][2][3]





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